Mechanism of Action of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: A Technical Guide
Mechanism of Action of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: A Technical Guide
Introduction
N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly privileged structural motif in modern medicinal chemistry. The 2-(pyridin-2-yl)quinoline-4-carboxamide core is a versatile pharmacophore capable of engaging diverse intracellular targets, most notably the Ndc80 kinetochore subcomplex [1][1] and the Phosphoinositide 3-kinase delta (PI3Kδ) isoform [2][2]. By appending an N-(2-methoxyethyl) moiety, researchers have optimized the physicochemical profile of this scaffold, balancing lipophilicity with aqueous solubility while introducing a flexible hydrogen-bond acceptor vector to dictate target engagement.
Section 1: Molecular Architecture & Physicochemical Causality
The rational design of this compound is rooted in the spatial geometry and electronic distribution of its three primary components:
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The Quinoline Core : Acting as a rigid, planar aromatic system, the quinoline core is highly lipophilic. In kinase targets, it mimics the adenine ring of ATP, inserting deep into the hydrophobic cleft of the ATP-binding pocket[2]. For protein-protein interactions (PPIs), this system provides a wide surface area for π-π stacking and hydrophobic packing.
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The 2-Pyridyl Substitution : The nitrogen atom on the pyridine ring is strategically positioned to form a critical bidentate hydrogen bond network with the hinge region of kinases (e.g., Val828 in PI3Kδ)[3]. The bi-aryl twist angle between the quinoline and pyridine rings allows the molecule to adapt to specific shallow binding grooves.
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The N-(2-methoxyethyl) Carboxamide : The causality behind selecting a methoxyethyl tail over a simple alkyl chain lies in its solvation properties. The ether oxygen acts as a hydrogen-bond acceptor, which improves thermodynamic solubility in aqueous assay buffers. Furthermore, it allows the tail to project into solvent-exposed regions of the target protein, minimizing entropic penalties upon binding while establishing specific polar contacts.
Section 2: Primary Mechanism - Ndc80 Kinetochore Subcomplex Inhibition
The Ndc80 complex is a massive coiled-coil structure essential for coupling the kinetochore to the dynamic plus-ends of microtubules (MTs) during mitosis. The 2-(pyridin-2-yl)quinoline-4-carboxamide scaffold has been identified as a potent inhibitor of this critical PPI [1][1].
Mechanism of Action : The compound binds directly to the calponin homology (CH) domain of the Ndc80 complex. By occupying this shallow hydrophobic groove, the compound sterically occludes the electrostatic interactions normally formed between Ndc80 and the negatively charged E-hook of the tubulin lattice[1]. This disruption prevents stable kinetochore-MT attachment. Consequently, the presence of unattached kinetochores continuously generates Spindle Assembly Checkpoint (SAC) signals, ultimately driving the highly proliferative cell into mitotic arrest and apoptosis.
Pathway illustrating the disruption of Ndc80-Microtubule binding and subsequent mitotic arrest.
Section 3: Secondary Mechanism - PI3Kδ Kinase Inhibition
Beyond PPIs, the scaffold is a well-documented inhibitor of the PI3Kδ lipid kinase pathway, which is critical in B-cell signaling and hematological malignancies [2][2].
Mechanism of Action : The compound acts as a Type I, ATP-competitive inhibitor. The quinoline nitrogen and the pyridine nitrogen coordinate with the hinge region backbone amides[3]. The carboxamide carbonyl acts as an additional hydrogen bond acceptor, while the methoxyethyl group occupies the ribose-binding pocket. This specific orientation provides isoform selectivity over PI3Kα and PI3Kβ by exploiting the unique conformational flexibility of the PI3Kδ affinity pocket[4].
Section 4: Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the mechanism of action, the following self-validating experimental systems are employed to ensure data integrity and reproducibility.
Protocol 1: In Vitro Ndc80-Microtubule Co-sedimentation Assay
This assay physically separates MT-bound Ndc80 (pellet) from unbound Ndc80 (supernatant) using ultracentrifugation.
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Causality & Validation : To prevent the dynamic instability of MTs from confounding the results, MTs are polymerized using GMPCPP (a non-hydrolyzable GTP analog), ensuring a stable lattice. A vehicle control (DMSO) validates that the solvent does not disrupt the PPI, while a "No-MT" control ensures the Ndc80 protein does not precipitate independently.
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Preparation : Polymerize purified tubulin (20 µM) with 1 mM GMPCPP at 37°C for 30 minutes.
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Incubation : Mix 2 µM recombinant Ndc80 complex with varying concentrations of the compound (0.1 µM to 50 µM) in BRB80 buffer. Incubate for 15 minutes at room temperature.
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Binding : Add 10 µM GMPCPP-stabilized MTs to the Ndc80-compound mixture. Incubate for 20 minutes.
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Separation : Layer the mixture over a 40% glycerol cushion in BRB80 buffer. Centrifuge at 100,000 x g for 20 minutes at 25°C.
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Analysis : Carefully separate the supernatant from the pellet. Analyze both fractions via SDS-PAGE and quantitative Western blotting to determine the IC50 of binding disruption.
Protocol 2: PI3Kδ Kinase Activity Assay (TR-FRET)
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Causality & Validation : Quinoline derivatives often exhibit intrinsic auto-fluorescence, which confounds standard continuous fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before signal reading, allowing short-lived compound auto-fluorescence to decay, thus ensuring high signal-to-noise ratios. Idelalisib is used as a positive control to validate assay sensitivity[4].
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Enzyme Reaction : In a 384-well plate, combine 1 nM recombinant human PI3Kδ, 10 µM PIP2 substrate, and the compound (serial dilution) in kinase buffer.
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Initiation : Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.
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Termination & Detection : Add the TR-FRET detection mixture containing a Europium-labeled anti-GST antibody (donor) and a modified PIP3 tracer (acceptor).
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Equilibration : Incubate for 2 hours to allow competitive binding between the generated PIP3 and the tracer for the detection antibody.
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Quantification : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine PIP3 production and compound IC50.
Step-by-step TR-FRET workflow for validating PI3Kδ kinase inhibition and target engagement.
Section 5: Quantitative Data Summaries
| Pharmacological Parameter | Value / Observation | Mechanistic Significance |
| PI3Kδ IC50 | < 10 nM (Typical for optimized analogs) | High potency driven by bidentate hinge-binding and ribose pocket occupation. |
| Ndc80-MT IC50 | Sub-micromolar | Sufficient to disrupt the critical mitotic PPI, leading to SAC activation. |
| Aqueous Solubility (pH 7.4) | Enhanced vs. Alkyl analogs | The methoxyethyl tail improves bioavailability and in vitro assay reliability. |
| LogP (Lipophilicity) | ~2.5 - 3.5 | Optimal lipophilicity for cellular permeability without excessive non-specific binding. |
References
- Title: NOVEL QUINOLINE DERIVATIVES AND USES THEREOF (EP 4089077 A1)
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Title : Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
